![molecular formula C7H11N3 B15245741 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyrimidine ring system, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with α,β-unsaturated carbonyl compounds under reflux conditions in ethanol . Another method includes the use of cyanoacetohydrazide and aromatic aldehydes in a one-pot five-component reaction . These reactions typically require mild to moderate heating and can be catalyzed by acids or bases.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position and type of substituents.
Pyrido[1,2-a]pyrimidines: These compounds also have a fused ring system but with a pyridine ring instead of an imidazole ring.
Tetrahydroimidazo[1,2-a]pyrazines: These compounds have a similar structure but with a pyrazine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
1-methyl-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H11N3/c1-9-5-6-10-4-2-3-8-7(9)10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
MIEIPDQHNBSZOK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN2C1=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


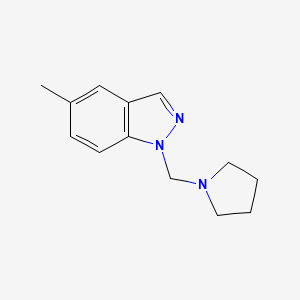

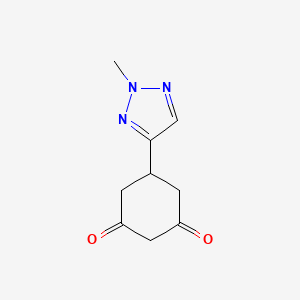

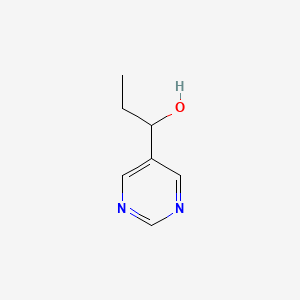
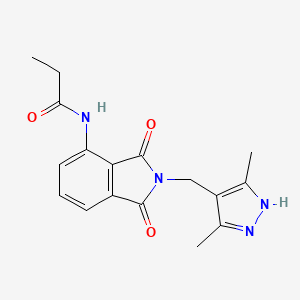
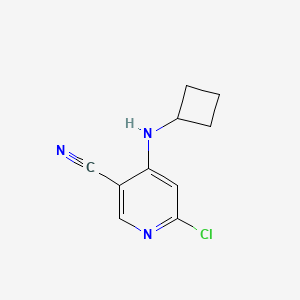
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
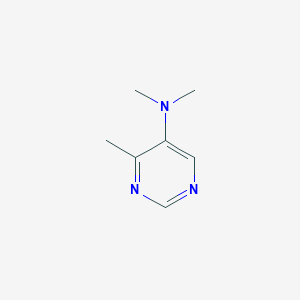
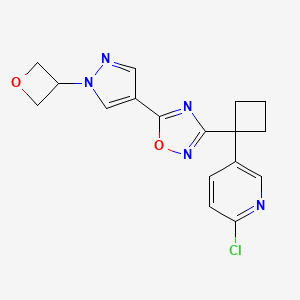
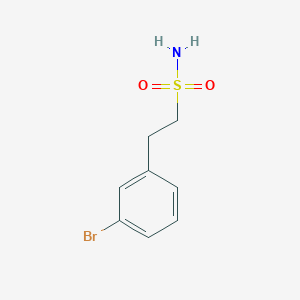
![(E)-tert-Butyl (3-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15245737.png)
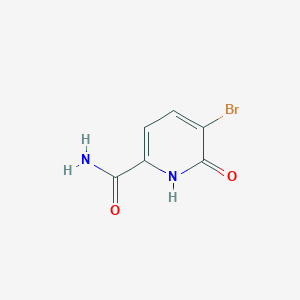
![5-Chloro-3-(3-(trifluoromethoxy)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15245748.png)
